molecular formula C8H11F2N3O B13255604 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No.: B13255604
M. Wt: 203.19 g/mol
InChI Key: YYEJDMWHQUYEHX-UHFFFAOYSA-N
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Description

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a piperidine ring attached to a 1,2,4-oxadiazole ring substituted with a difluoromethyl group. This compound is often used in pharmaceutical testing and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The difluoromethyl group is then introduced through a fluorination reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Piperidine Derivatives: Molecules with the piperidine ring but varying functional groups.

Uniqueness

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine is unique due to the presence of both the difluoromethyl group and the oxadiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable scaffold for various research and development applications .

Properties

Molecular Formula

C8H11F2N3O

Molecular Weight

203.19 g/mol

IUPAC Name

5-(difluoromethyl)-3-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C8H11F2N3O/c9-6(10)8-12-7(13-14-8)5-1-3-11-4-2-5/h5-6,11H,1-4H2

InChI Key

YYEJDMWHQUYEHX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC(=N2)C(F)F

Origin of Product

United States

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